molecular formula C23H25N3O2S B12155196 N-{5-ethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide

N-{5-ethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide

Cat. No.: B12155196
M. Wt: 407.5 g/mol
InChI Key: AJFSAUXKRWVYKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-Ethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide is a heterocyclic compound featuring a thiophene core substituted with an ethyl group at position 5, a benzamide group at position 2, and a morpholine-pyridinylmethyl moiety at position 3. The morpholine and pyridine groups enhance solubility and hydrogen-bonding capacity, while the thiophene ring contributes to π-π stacking interactions .

Properties

Molecular Formula

C23H25N3O2S

Molecular Weight

407.5 g/mol

IUPAC Name

N-[5-ethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl]benzamide

InChI

InChI=1S/C23H25N3O2S/c1-2-18-16-19(23(29-18)25-22(27)17-8-4-3-5-9-17)21(20-10-6-7-11-24-20)26-12-14-28-15-13-26/h3-11,16,21H,2,12-15H2,1H3,(H,25,27)

InChI Key

AJFSAUXKRWVYKV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=CC=N3)N4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-ethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the ethyl group at the 5-position through an alkylation reaction. The morpholine and pyridine rings are then introduced via nucleophilic substitution reactions. The final step involves the formation of the benzamide group through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-{5-ethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

Anticancer Potential

Recent studies suggest that compounds with similar structural motifs exhibit promising anticancer activities. For instance, derivatives of thiophene have been shown to act as potent antimitotic agents, targeting microtubule dynamics crucial for cell division. The compound's structural features may enhance its interaction with tubulin, potentially leading to effective cancer therapies .

Anti-inflammatory Effects

Molecular docking studies indicate that N-{5-ethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide may inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

The compound's structural components can also confer antimicrobial properties. Research into related thiophene compounds has demonstrated varying degrees of antibacterial and antifungal activities, indicating that this compound could be explored for similar effects .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of a series of thiophene derivatives, including those structurally related to this compound. The results indicated that specific substitutions on the thiophene ring significantly enhanced cytotoxicity against various cancer cell lines, suggesting a pathway for further development in cancer therapeutics .

Case Study 2: Anti-inflammatory Mechanism Investigation

In silico studies have been conducted to assess the binding affinity of this compound to 5-lipoxygenase. The findings revealed strong binding interactions, supporting its potential as an anti-inflammatory agent. Further experimental validation is necessary to confirm these results in biological systems .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerThiophene DerivativesPotent cytotoxicity against cancer cells
Anti-inflammatorySimilar CompoundsInhibition of 5-lipoxygenase
AntimicrobialRelated ThiophenesVarying antibacterial and antifungal activity

Mechanism of Action

The mechanism of action of N-{5-ethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, altering their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound (N-{5-Ethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide) Not explicitly provided (inferred: ~C₂₅H₂₆N₄O₂S) ~470.6 (estimated) Pyridin-2-yl, morpholin-4-yl, ethyl Dual heterocyclic (pyridine/morpholine) substitution
N-{5-Ethyl-3-[(4-fluorophenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide C₂₄H₂₅FN₂O₂S 424.53 4-Fluorophenyl instead of pyridin-2-yl Increased lipophilicity due to fluorine
N-(5-Ethyl-3-{(3-fluorophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide C₂₉H₂₉FN₄OS 500.63 Piperazine replaces morpholine Larger molecular weight, enhanced basicity
N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide C₁₆H₁₈N₂O₂S 302.39 Simpler backbone (no pyridine/ethyl) Chair conformation of morpholine, disordered benzamide

Key Observations :

  • Heterocyclic Modifications : Substituting morpholine with piperazine () introduces additional nitrogen atoms, altering electronic properties and binding interactions.
  • Conformational Flexibility : The morpholine ring in the target compound and its analogues adopts a chair conformation, stabilizing the molecule in crystal lattices .

Comparison with Analogues :

  • The fluorophenyl derivative () may require Suzuki-Miyaura coupling for aryl group introduction, contrasting with the pyridine-containing target compound’s direct Mannich approach.
  • Piperazine-containing analogues () involve multi-step functionalization of the heterocycle, increasing synthetic complexity.

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Data from Analogues

Compound Dihedral Angles (Morpholine-Thiophene) Hydrogen Bonding Disorder in Benzamide Ring
N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide 63.54° N–H⋯O chains along [001] direction Yes (occupancy ratio 0.502:0.498)
Target Compound (Hypothesized) ~60–70° (estimated) Likely N–H⋯O/N–H⋯N interactions Possible disorder

Insights :

  • The morpholine-thiophene dihedral angle (~63.54° in ) is critical for maintaining planar interactions in crystal packing.
  • Benzamide disorder (observed in ) suggests conformational flexibility, which may influence solubility and bioavailability.

Biological Activity

N-{5-ethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its synthesis, biological mechanisms, and diverse applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a thiophene core with a morpholine and pyridine substituent, which are known to enhance biological activity. The synthesis typically involves multi-step organic reactions, including the condensation of thiophene derivatives with morpholine and ethyl groups under controlled conditions. Catalysts and specific solvents are often employed to achieve high yields and purity.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MDA-MB-231. The compound's mechanism of action involves interaction with key proteins involved in cell survival pathways, leading to increased apoptosis rates .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, such as carbonic anhydrase IX (CA IX), which is overexpressed in many tumors. The IC50 values for CA IX inhibition range from 10.93–25.06 nM, indicating strong selectivity over other isoforms like CA II .
  • Protein Interaction : The morpholine ring acts as a ligand, binding to metal ions or enzymes, while the thiophene moiety can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Case Studies

  • Antitumor Activity : A study evaluated the compound's efficacy against a panel of 11 cancer cell lines, revealing a mean IC50 value of approximately 92.4 µM across various types including colon adenocarcinoma and lung carcinoma .
  • Apoptosis Induction : In experiments involving MDA-MB-231 cells, this compound was found to increase annexin V-FITC positivity significantly, indicating enhanced apoptosis compared to controls .

Data Tables

Biological ActivityIC50 (µM)Target
CA IX Inhibition10.93 - 25.06Carbonic Anhydrase IX
Cytotoxicity92.4Various Cancer Cell Lines
Apoptosis InductionN/AMDA-MB-231 Cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.